molecular formula C9H11N3 B2619708 N-ethyl-1H-1,3-benzimidazol-2-amine CAS No. 21578-59-6

N-ethyl-1H-1,3-benzimidazol-2-amine

Cat. No. B2619708
CAS RN: 21578-59-6
M. Wt: 161.208
InChI Key: OWKRGCMCKQWDHJ-UHFFFAOYSA-N
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Description

“N-ethyl-1H-1,3-benzimidazol-2-amine” is a compound that belongs to the benzimidazole class . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11N3 . The average mass is 161.204 Da and the monoisotopic mass is 161.095291 Da .


Chemical Reactions Analysis

Benzimidazole compounds have shown promising applications in biological and clinical studies . They possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .


Physical And Chemical Properties Analysis

The density of “this compound” is 1.2±0.1 g/cm3. It has a boiling point of 340.1±25.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 58.4±3.0 kJ/mol .

Mechanism of Action

Target of Action

The primary targets of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives, which include this compound, are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

The exact mode of action of This compound Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that this compound affects multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of This compound The benzimidazole core is a common feature in many drugs, suggesting that this compound may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of This compound Benzimidazole derivatives are known to exhibit a broad range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .

Advantages and Limitations for Lab Experiments

N-ethyl-1H-1,3-benzimidazol-2-amine has several advantages for lab experiments, including its high purity and stability, as well as its ability to form stable complexes with metal ions. However, it also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on N-ethyl-1H-1,3-benzimidazol-2-amine. In medicinal chemistry, further studies are needed to determine the exact mechanism of action and to optimize its anticancer and neuroprotective properties. In material science, research is needed to explore the potential applications of this compound in the development of new materials with enhanced properties. In catalysis, further studies are needed to optimize the catalytic properties of this compound and to explore its potential applications in various chemical reactions.

Synthesis Methods

N-ethyl-1H-1,3-benzimidazol-2-amine is synthesized through a multi-step process involving the reaction of ethylamine and o-phenylenediamine. The reaction mixture is heated and stirred under reflux conditions, and the resulting product is purified through recrystallization. This synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-ethyl-1H-1,3-benzimidazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also shown promising results as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
In material science, this compound has been studied for its potential applications in the development of new materials with unique properties. It has been shown to form stable complexes with metal ions, which can be used to create new materials with enhanced mechanical and electrical properties.
In catalysis, this compound has been studied as a potential catalyst for various chemical reactions. It has been shown to be effective in catalyzing the oxidation of alcohols and the reduction of nitro compounds, among other reactions.

Biochemical Analysis

Cellular Effects

Benzimidazole derivatives have been reported to exhibit a wide spectrum of biological properties such as antiviral, antibacterial, anticancer, antifungal, and anti-HIV activities . The specific effects of N-ethyl-1H-1,3-benzimidazol-2-amine on cell function, signaling pathways, gene expression, and cellular metabolism need to be explored in future studies.

Molecular Mechanism

Benzimidazoles are known to inhibit various enzymes involved in a wide range of therapeutic uses

properties

IUPAC Name

N-ethyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKRGCMCKQWDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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